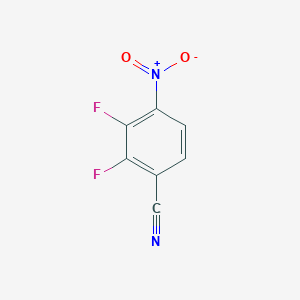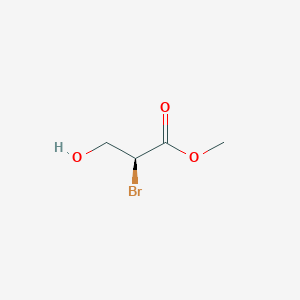
Methyl (S)-2-bromo-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-bromo-3-hydroxypropanoate is an organic compound that belongs to the class of alpha-halo esters It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester group attached to a three-carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-2-bromo-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the bromination of methyl (S)-3-hydroxypropanoate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as a radical initiator or light to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-bromo-3-hydroxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., base or acid catalysts).
Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of methyl (S)-2-bromo-3-oxopropanoate.
Reduction: Formation of methyl (S)-2-bromo-3-hydroxypropanol.
Scientific Research Applications
Methyl (S)-2-bromo-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (S)-2-bromo-3-hydroxypropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups that can interact with various molecular targets and pathways.
Comparison with Similar Compounds
Methyl (S)-2-bromo-3-hydroxypropanoate can be compared with other similar compounds such as:
Methyl (S)-2-chloro-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Methyl (S)-2-iodo-3-hydroxypropanoate: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
Methyl (S)-3-hydroxypropanoate: Lacks the halogen atom, resulting in different reactivity and applications.
Properties
IUPAC Name |
methyl (2S)-2-bromo-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXAFLUDYYQGCG-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

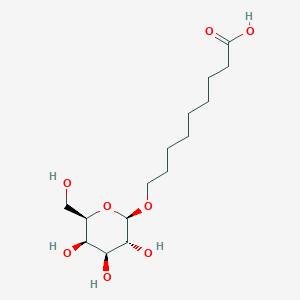
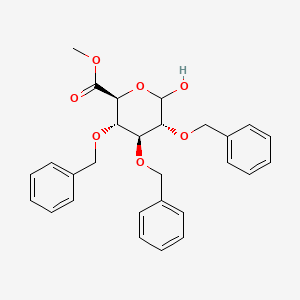
![1-[2-deoxy-5-O-(4,4'-dimethoxytrityl)-2-fluoro-beta-D-arabinofuranosyl]-thymine](/img/structure/B8119857.png)
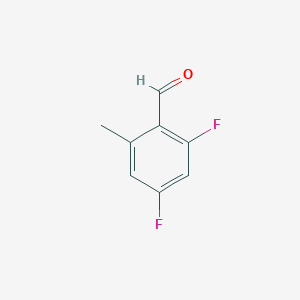
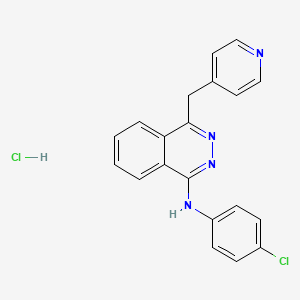
![1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester](/img/structure/B8119886.png)
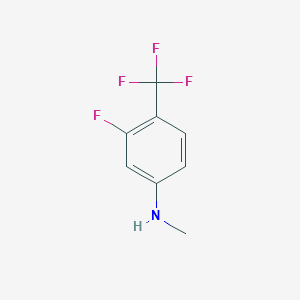

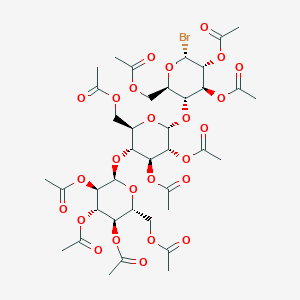
![Potassium trifluoro({[3-(methoxycarbonyl)cyclobutyl]methyl})boranuide](/img/structure/B8119912.png)
![tert-butyl (3R,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B8119919.png)
![Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B8119923.png)
